molecular formula C13H12N2O4S2 B2689571 2-(2-(Methylsulfonyl)benzamido)thiophene-3-carboxamide CAS No. 848180-27-8

2-(2-(Methylsulfonyl)benzamido)thiophene-3-carboxamide

Cat. No. B2689571
CAS RN: 848180-27-8
M. Wt: 324.37
InChI Key: IKRVWWJJSCNJDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(Methylsulfonyl)benzamido)thiophene-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the thiophene family of compounds and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Antitumor Applications

This compound has been used in the synthesis of novel tetrahydrobenzo[4′,5′]thieno[3′,2′:5,6]pyrimido[1,2-b]isoquinoline derivatives . These derivatives have been tested in vitro against a panel of two human tumor cell lines, namely, hepatocellular carcinoma (liver) HepG2, and mammary gland breast MCF-7 . Almost all the tested compounds showed satisfactory activity .

Antibacterial Applications

N-(thiazol-2-yl)benzenesulfonamides, which combine thiazole and sulfonamide groups with known antibacterial activity, have been synthesized . These molecules are investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine . Several of the synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Hybrid Antimicrobial Applications

The compound can be used in the synthesis of hybrid antimicrobials that combine the effect of two or more agents . This represents a promising antibacterial therapeutic strategy .

Drug-Peptide Complex Applications

The compound can be used in the synthesis of drug-peptide complexes . These complexes display faster killing-kinetics towards bacterial cells, create pores in the bacterial cell membranes and show negligible haemolytic activity towards human RBCs .

Cell Penetrating Peptide Applications

The compound can be used in conjunction with cell penetrating peptides . This combination has shown distinctive modes of antibiotic activity .

Synthesis of Thiazolidines

The compound can potentially be used in the synthesis of thiazolidines , which are saturated five-membered rings containing sulfur and nitrogen .

properties

IUPAC Name

2-[(2-methylsulfonylbenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S2/c1-21(18,19)10-5-3-2-4-8(10)12(17)15-13-9(11(14)16)6-7-20-13/h2-7H,1H3,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRVWWJJSCNJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Methylsulfonyl)benzamido)thiophene-3-carboxamide

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